7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1984053-16-8
VCID: VC4493604
InChI: InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17)
SMILES: C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239

7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1984053-16-8

Cat. No.: VC4493604

Molecular Formula: C12H11N3O2

Molecular Weight: 229.239

* For research use only. Not for human or veterinary use.

7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 1984053-16-8

Specification

CAS No. 1984053-16-8
Molecular Formula C12H11N3O2
Molecular Weight 229.239
IUPAC Name 7-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17)
Standard InChI Key ZUXKFADKTSWNIN-UHFFFAOYSA-N
SMILES C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one consists of a bicyclic system featuring a pyrazole ring fused to a partially saturated pyrazinone moiety. Key structural attributes include:

  • Position 2: A phenyl substituent, which enhances lipophilicity and influences binding interactions with hydrophobic protein pockets .

  • Position 7: A hydroxyl group, which introduces hydrogen-bonding capacity and modulates solubility .

  • Tautomerism: The 4(5H)-one moiety permits keto-enol tautomerism, potentially affecting reactivity and stability under physiological conditions .

Computational studies of analogous dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones suggest moderate aqueous solubility (logP ~2.5–3.0) and a pKa range of 8.5–9.5 for the hydroxyl group, favoring deprotonation in physiological environments .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones typically begins with a pyrazole-3-carboxylic acid derivative. For 7-hydroxy-2-phenyl variants, a multi-step approach is employed:

  • Pyrazole Formation: Condensation of phenylhydrazine with β-keto esters yields 2-phenylpyrazole intermediates .

  • Vinyl Sulfone Introduction: A β-amidomethyl vinyl sulfone warhead is appended via amide coupling, though this step risks intramolecular cyclization under basic conditions .

  • Hydroxylation: Late-stage oxidation or hydroxyl group protection/deprotection strategies introduce the 7-hydroxy moiety. For example, MOM (methoxymethyl) protecting groups mitigate undesired cyclization during synthesis .

Key Challenge: Preventing intramolecular aza-Michael cyclization, which converts the acyclic vinyl sulfone into an inactive cyclic form. Optimized conditions (e.g., Na₂CO₃ in aqueous dioxane) suppress this side reaction .

Stability and Degradation Pathways

Stability studies of related compounds reveal:

  • pH-Dependent Cyclization: Under basic conditions (pH >9), rapid cyclization occurs via aza-Michael addition, forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones . At physiological pH (7.4), cyclization proceeds slowly (<5% over 24 hours) .

  • Salt Forms: Hydrochloride (HCl) or trifluoroacetate (TFA) salts enhance stability. TFA salts of acyclic analogs remain >95% intact after 6 months at −20°C .

  • Glutathione Reactivity: Acyclic β-amidomethyl vinyl sulfones rapidly form adducts with glutathione (GSH), whereas cyclic analogs (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones) show no GSH reactivity, confirming their stability in reducing environments .

Pharmacological Activity

Enzyme Inhibition

Analogous compounds demonstrate potent inhibition of viral proteases. For example, acyclic β-amidomethyl vinyl sulfones inhibit Chikungunya virus (CHIKV) nsP2 protease with IC₅₀ values of 60 nM . The 7-hydroxy-2-phenyl variant may exhibit similar activity, though direct data are lacking.

Pharmacokinetic Profile

Studies on murine models using related compounds reveal:

ParameterAcyclic Analog (1)Cyclic Analog (2)
Half-life (IV)~10 minutes~30 minutes
AUC₀–∞ (ng·h/mL)120480
Clearance (mL/min/kg)9022

The cyclic analog (2) exhibits superior exposure, attributed to reduced reactivity of the masked vinyl sulfone . For 7-hydroxy-2-phenyl derivatives, cyclization could similarly improve pharmacokinetics, though metabolic studies are needed.

Future Directions

  • Synthetic Optimization: Developing regioselective hydroxylation methods to avoid isomer formation.

  • Target Validation: Screening against viral proteases (e.g., CHIKV nsP2) and neurological targets (e.g., mGluR2).

  • Prodrug Engineering: Balancing cyclization reversibility and metabolic stability for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator